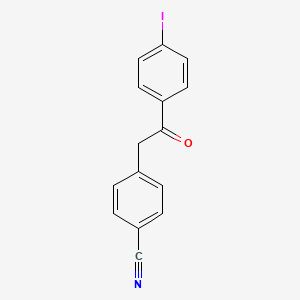

2-(4-Cyanophenyl)-4'-iodoacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-iodophenyl)-2-oxoethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO/c16-14-7-5-13(6-8-14)15(18)9-11-1-3-12(10-17)4-2-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMOEXPCHJZSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642330 | |

| Record name | 4-[2-(4-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-43-5 | |

| Record name | 4-[2-(4-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-(4-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Cyanophenyl 4 Iodoacetophenone and Its Analogs

Regioselective Functionalization of Phenyl Rings

The synthesis of precisely substituted diarylmethane frameworks, such as that in 2-(4-Cyanophenyl)-4'-iodoacetophenone, is critically dependent on the regioselective functionalization of the constituent phenyl rings. Achieving the desired substitution pattern—in this case, a para-substituted cyanophenyl group and a para-substituted iodoacetophenone group linked at the benzylic position—requires robust and predictable synthetic strategies. Modern organic synthesis offers several powerful techniques for controlling regioselectivity, primarily through directed C-H activation and cross-coupling reactions. These methods allow for the specific introduction of functional groups at desired positions (ortho, meta, or para) on an aromatic ring, thereby preventing the formation of undesired isomers and maximizing the yield of the target molecule.

The strategic placement of functional groups is often guided by the inherent electronic properties of substituents already present on the phenyl ring or by the use of directing groups. For instance, in the precursors to this compound, the cyano (CN) group is a meta-director, while the acetyl (COCH₃) group is also a meta-director. However, the synthesis of this specific isomer typically involves coupling two pre-functionalized rings rather than functionalizing a pre-existing diarylmethane.

Key methodologies for achieving this regioselectivity include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and direct C-H arylation. numberanalytics.comorganic-chemistry.org These reactions are prized for their high functional group tolerance and predictable regiochemical outcomes.

The construction of the this compound scaffold is an excellent example of how regioselectivity is mastered. The most logical approach involves the coupling of two distinct, pre-functionalized aryl partners: a derivative of 4-cyanophenylmethane and a 4-iodoaryl species.

Suzuki-Miyaura Coupling

A highly effective and widely used method for this purpose is the Suzuki-Miyaura cross-coupling reaction. numberanalytics.com This reaction creates a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex. youtube.com To synthesize the target molecule, the strategy would involve:

Partner 1: A benzyl (B1604629) halide or triflate, such as 4-cyanobenzyl bromide. The bromine atom activates the benzylic position for coupling.

Partner 2: An arylboronic acid or ester, such as 4-iodoacetophenone boronic acid, or vice-versa.

The catalytic cycle for the Suzuki coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., 4-cyanobenzyl bromide) to form a palladium(II) complex. libretexts.org

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex, a step that is typically facilitated by a base. libretexts.org

Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the final C-C bond of the product, regenerating the palladium(0) catalyst. numberanalytics.comyoutube.com

The regioselectivity is ensured because the starting materials, 4-cyanobenzyl bromide and a 4-iodoacetophenone derivative, already have the substituents in the desired para positions.

Directed C-H Arylation

Direct C-H arylation is an increasingly important alternative that avoids the pre-functionalization required for traditional cross-coupling reactions. researchgate.net In this approach, a C-H bond on one aromatic ring is directly coupled with an aryl halide. For a molecule like this compound, this could theoretically involve the palladium-catalyzed reaction of 4-iodotoluene (B166478) with a 4-cyanophenyl halide. However, controlling the site of C-H activation on the toluene (B28343) derivative can be challenging.

To enforce regioselectivity, chemists often employ directing groups. These are functional groups on the substrate that chelate to the metal catalyst, bringing it into close proximity with a specific C-H bond, usually at the ortho position. researchgate.net While not directly applicable to the para,para-linkage in the title compound, this method is invaluable for synthesizing various analogs with different substitution patterns. For example, using an acetophenone (B1666503) oxime ether as a directing group can facilitate ortho-arylation of the acetophenone ring. researchgate.net

The table below summarizes key research findings on regioselective functionalization methods pertinent to the synthesis of diarylmethane structures.

| Method | Catalyst/Ligand | Reactants | Key Findings & Regioselectivity | Yield |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | Aryl Boronic Acids & Aryl Halides | Highly efficient for C(sp²)-C(sp²) bond formation. Regioselectivity is determined by the positions of the boron and halide groups on the starting materials. claremont.edu | Good to Excellent |

| meta-C-H Arylation | Pd(OAc)₂ / 3-amino-2-hydroxypyridine (B57635) ligand | Phenylacetic Acids & Aryl Iodides | A transient mediator enables the selective functionalization at the meta position of the phenylacetic acid ring. nih.gov | High |

| ortho-C-H Arylation | Palladium Catalyst | Acetophenone Oxime Ethers & Aryl Boronic Esters | The oxime ether acts as a directing group to ensure exclusive arylation at the ortho position of the acetophenone ring. researchgate.net | Good |

| Diarylmethane Synthesis | (NIXANTPHOS)Pd | Toluene Derivatives & Aryl Bromides | Deprotonative activation of toluene allows for direct cross-coupling with aryl bromides, forming diarylmethanes. organic-chemistry.org | Good to Excellent |

| C(sp²)-C(sp³) Coupling | Nickel Catalyst / Bidentate Phosphine (B1218219) Ligand | Benzylic Carbonates & Arylboronic Acids | Provides a mild and efficient route to diarylmethanes with high functional group tolerance. organic-chemistry.org | High |

Reactivity Profiles and Mechanistic Investigations of 2 4 Cyanophenyl 4 Iodoacetophenone

Reactivity of the Aryl Iodide Moiety

The aryl iodide portion of 2-(4-Cyanophenyl)-4'-iodoacetophenone is a key site for a variety of synthetic transformations, largely dictated by the nature of the carbon-iodine (C-I) bond.

Oxidative Addition and Reductive Elimination Mechanisms in Organometallic Catalysis

The C-I bond in the 4'-iodoacetophenone (B82248) fragment is highly susceptible to oxidative addition by low-valent transition metal complexes, a fundamental step in many cross-coupling reactions. uvic.ca This process is central to the formation of new carbon-carbon and carbon-heteroatom bonds.

Oxidative Addition: This reaction typically involves a metal center in a low oxidation state, such as palladium(0) or nickel(0), inserting into the C-I bond. rsc.orgacs.org This insertion results in a new organometallic complex where the metal's oxidation state has increased by two, and both the aryl group and the iodide are now bonded to the metal center. acs.org The general order of reactivity for aryl halides in oxidative addition is Ar-I > Ar-Br > Ar-Cl > Ar-F, making the aryl iodide in the title compound particularly reactive. uvic.ca The reaction can proceed through different mechanistic pathways, including a concerted three-centered mechanism or a more polar nucleophilic displacement (S_NAr-like) mechanism, depending on the metal, ligands, and substrate. chemrxiv.orgresearchgate.net

Reductive Elimination: This is the reverse of oxidative addition and is often the final, product-forming step in a catalytic cycle. acs.orgnih.gov In this step, two ligands from the metal center (e.g., the aryl group from the starting material and another organic fragment introduced via transmetalation) are coupled together, forming a new bond and reducing the metal's oxidation state by two, thereby regenerating the catalyst. nih.govscilit.com The rate of reductive elimination can be influenced by the electronic properties of the ligands involved; for instance, reductive elimination from arylpalladium alkyl complexes is generally faster for complexes with electron-withdrawing groups on the aryl ring. acs.org

| Reaction Type | Description | Key Factors | Relevance to this compound |

|---|---|---|---|

| Oxidative Addition | Insertion of a low-valent metal into the C-I bond. | Metal (Pd, Ni), Ligands, Halide (I > Br > Cl). uvic.ca | The C-I bond is highly reactive towards this process, enabling various cross-coupling reactions. |

| Reductive Elimination | Formation of a new bond from two ligands on the metal center. | Electronic nature of ligands, Steric hindrance. acs.org | The product-forming step in catalytic cycles initiated by oxidative addition. |

Nucleophilic Aromatic Substitution Pathways

Aryl halides can undergo nucleophilic aromatic substitution (S_NAr), particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgpressbooks.pub The reaction proceeds via an addition-elimination mechanism.

In the case of this compound, the acetophenone's carbonyl group at the para position to the iodine atom acts as a moderate electron-withdrawing group, which can activate the ring for nucleophilic attack. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iqlibretexts.org The negative charge in this intermediate is delocalized, with some stabilization provided by the para-carbonyl group. libretexts.orgmasterorganicchemistry.com In the subsequent, typically fast step, the iodide leaving group is expelled, restoring the aromaticity of the ring and resulting in the substituted product. uomustansiriyah.edu.iq The rate of S_NAr reactions is influenced by the presence of strong electron-withdrawing groups, and while the carbonyl group is activating, it is generally less so than a nitro group. masterorganicchemistry.com

Radical Reactions Involving the C-I Bond

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage to generate an aryl radical. asiaresearchnews.comnih.gov This process can be initiated by various means, including photolysis, single-electron transfer (SET) from a donor, or the use of radical initiators. acs.orgresearchgate.net

Once formed, the 4'-acetyl-2-(4-cyanophenyl)phenyl radical is a highly reactive intermediate that can participate in a range of transformations. These include hydrogen atom abstraction from a solvent or another reagent, or addition to unsaturated systems like alkenes or alkynes. youtube.com The generation of aryl radicals from aryl iodides is a key step in several modern synthetic methods that operate under milder, often metal-free, conditions compared to traditional organometallic cross-coupling reactions. asiaresearchnews.comresearchgate.net

Reactivity of the Acetophenone (B1666503) Core

The acetophenone core of the molecule, specifically the carbonyl group and the adjacent methylene (B1212753) bridge, exhibits a rich reactivity profile.

Alpha-Halogenation and Alpha-Alkylation Reactions

The methylene group situated between the two aromatic rings contains α-hydrogens that are acidic due to their position adjacent to the carbonyl group. Deprotonation of this position generates a nucleophilic enolate, which is central to several important transformations.

Alpha-Halogenation: In the presence of an acid or base catalyst, the α-hydrogens can be substituted with halogens (Cl, Br, I). pressbooks.pubyoutube.comlibretexts.org Under acidic conditions, the reaction proceeds through an enol intermediate, typically leading to mono-halogenation. pressbooks.publibretexts.org In contrast, base-promoted halogenation occurs via an enolate and tends to result in poly-halogenation, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens. pressbooks.pubyoutube.com

Alpha-Alkylation: The enolate formed by deprotonation of the α-carbon can act as a nucleophile in an S_N2 reaction with an alkyl halide, forming a new carbon-carbon bond. libretexts.orglibretexts.orgyoutube.com The success of this reaction often requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to ensure complete and irreversible formation of the enolate, thereby minimizing side reactions like self-condensation. libretexts.orglibretexts.orgyoutube.com The choice of base and reaction conditions can also be used to control the regioselectivity in unsymmetrical ketones. libretexts.orgresearchgate.net

| Transformation | Reagents | Key Intermediate | Typical Outcome |

|---|---|---|---|

| Acid-Catalyzed Halogenation | Br2, Acetic Acid | Enol | Mono-α-halogenation. libretexts.org |

| Base-Promoted Halogenation | Excess Br2, NaOH | Enolate | Poly-α-halogenation. pressbooks.pub |

| Alpha-Alkylation | 1. LDA, THF, -78 °C 2. CH3I | Enolate | Mono-α-alkylation. libretexts.orgyoutube.com |

Carbonyl Reactivity: Reduction, Oxidation, and Condensation Reactions

The carbonyl group is a site of numerous chemical transformations.

Reduction: The ketone functionality can be readily reduced to a secondary alcohol. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which act as hydride donors. youtube.comyoutube.com Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) is also an effective method.

Oxidation: Ketones are generally stable to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, cleavage of the bonds to the carbonyl carbon can occur. For a diaryl ketone like this, such reactions are not typically synthetically useful and can lead to degradation of the molecule.

Condensation Reactions: The enolizable α-hydrogens allow the acetophenone core to participate in base- or acid-catalyzed condensation reactions. For example, in a Claisen-Schmidt or aldol-type condensation, the enolate of this compound can react with a non-enolizable aldehyde (such as benzaldehyde) to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325) derivative.

Reactivity of the Nitrile Group

The nitrile, or cyano, group (C≡N) is a versatile functional group in organic synthesis. sigmaaldrich.com Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom's lone pair. nih.govsigmaaldrich.com In the context of this compound, the electronic properties of the attached phenyl ring significantly influence the reactivity of the cyano group.

The triple bond of the nitrile group is susceptible to nucleophilic attack, a reaction analogous to the nucleophilic addition to carbonyl groups. orgsyn.org This process typically requires either a strong nucleophile or activation of the nitrile group with an acid catalyst. orgsyn.org The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the C≡N bond, leading to the formation of an imine anion intermediate. nih.gov

For this compound, the addition of strong nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) would result in the formation of an imine anion, which upon acidic workup, would yield a ketone. chemicalbook.com This reaction provides a pathway to synthesize more complex ketone derivatives from the parent molecule.

| Nucleophile | Reagent Example | Expected Intermediate | Final Product (after hydrolysis) |

| Hydride | Lithium aluminum hydride (LiAlH₄) | Imine anion | Primary amine |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Imine anion salt | Ketone |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | Imidate | Carboxylate |

This table represents the expected outcomes of nucleophilic addition to the nitrile group of this compound based on general nitrile reactivity.

The hydrolysis of nitriles is a fundamental transformation that converts them into carboxylic acids or amides, depending on the reaction conditions. chemicalbook.com This reaction can be catalyzed by either acid or base. youtube.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is heated, typically under reflux. The nitrogen atom is first protonated, which significantly increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water. nih.gov This leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. youtube.com For this compound, acid hydrolysis would transform the cyano group into a carboxylic acid, yielding 4-(4-iodoacetyl)benzoic acid.

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide, also leads to hydrolysis. youtube.com The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. nih.gov The initial product is a salt of the carboxylic acid (a carboxylate), and ammonia (B1221849) gas is typically evolved. To obtain the free carboxylic acid, a subsequent acidification step is required.

Other transformations of the nitrile group include reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. sigmaaldrich.com This reaction proceeds through the nucleophilic addition of hydride ions.

Elucidation of Complex Reaction Mechanisms

Understanding the intricate pathways of chemical reactions involving polyfunctional molecules like this compound requires a combination of experimental and theoretical approaches.

While many reactions of this compound proceed through ionic intermediates, the potential for radical-mediated pathways exists, particularly given the presence of the aryl iodide bond. The C–I bond can undergo homolytic cleavage under certain conditions, such as exposure to heat, light, or a radical initiator, to generate an aryl radical. Such radical intermediates are highly reactive and can participate in a variety of transformations, including coupling reactions.

The study of these transient species often involves techniques like electron paramagnetic resonance (EPR) spectroscopy or the use of radical traps. The formation of radical intermediates could be relevant in certain cross-coupling reactions or in photochemical studies of this molecule.

Computational chemistry has become an indispensable tool for predicting and understanding reaction mechanisms. Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathways of this compound.

By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing insight into which pathways are most likely to occur. For instance, computational models could compare the activation energies for nucleophilic attack at the carbonyl carbon versus the nitrile carbon, or predict the regioselectivity of reactions on the aromatic rings. Such studies can also help in understanding the stability of potential intermediates, including carbocations, carbanions, or radicals.

Kinetic studies, which measure the rates of chemical reactions, provide quantitative data on the reactivity of a compound. For this compound, kinetic experiments could be designed to determine the rate constants for reactions such as its hydrolysis or its reaction with various nucleophiles. This data can reveal how the rate is influenced by factors like temperature, concentration of reactants, and the choice of solvent.

Applications in Specialized Academic Research Domains

Medicinal Chemistry and Pharmaceutical Research

In the realm of medicinal chemistry, the structural attributes of 2-(4-Cyanophenyl)-4'-iodoacetophenone make it an attractive starting material. The presence of the electrophilic carbonyl group, the reactive iodine atom, and the cyano-functionalized aromatic ring provides multiple sites for chemical modification, allowing for the systematic development of new molecular entities.

A key application of this compound lies in its use for the synthesis of novel bioactive analogs. A closely related compound, α-bromo-4-cyanoacetophenone, has been instrumental in the one-step synthesis of a library of 4-cyanophenyl-2-hydrazinylthiazoles. nih.govnih.govnih.govnih.gov This synthetic strategy involves the cyclization of substituted thiosemicarbazones with the α-haloacetophenone derivative. nih.govnih.govnih.govnih.gov The resulting thiazole (B1198619) derivatives have demonstrated significant anticancer efficacy against various cancer cell lines, with many exhibiting greater activity than the standard chemotherapeutic agent, cisplatin. nih.govnih.govnih.govnih.gov

The straightforward nature of this synthesis and the potent biological activity of the resulting compounds highlight the value of α-halo-4-cyanoacetophenones, including the iodo-analog, as intermediates for generating libraries of bioactive molecules for further investigation. The substitution of bromine with iodine in the starting material could potentially modulate the reactivity and the biological profile of the final compounds.

Below is a table showcasing the anticancer activity of some 4-cyanophenyl substituted thiazol-2-ylhydrazone derivatives synthesized from the analogous α-bromo-4-cyanoacetophenone.

| Compound ID | Structure | Target Cell Line | GI50 (µM) |

| 3f | 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 | 1.0 ± 0.1 |

| 3a' | 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 | 1.7 ± 0.3 |

| 3b' | (2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 | 1.6 ± 0.2 |

| 3f | 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 | 1.6 ± 0.1 |

| 3n | 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 | 1.1 ± 0.5 |

| 3w | 2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 | 1.5 ± 0.8 |

Data sourced from studies on α-bromo-4-cyanoacetophenone derivatives, which are structurally analogous to derivatives of this compound. nih.govnih.govnih.govnih.gov

The utility of this compound extends to its role as a precursor for various classes of therapeutic agents, leveraging its reactive sites to build molecular complexity.

Sigma receptors, particularly the σ1 and σ2 subtypes, are recognized as important targets in the development of treatments for neurological disorders and cancer. The synthesis of ligands with high affinity and selectivity for these receptors is a key area of research. Studies have shown that iodo-substituted compounds can exhibit high affinity for sigma receptors, making them suitable candidates for the development of imaging agents for PET and SPECT scans. nih.gov The presence of the 4-iodophenyl group in this compound suggests its potential as a valuable intermediate for the synthesis of novel sigma receptor ligands. The iodine atom can be retained for radio-iodination or serve as a handle for further chemical modifications to optimize binding affinity and selectivity.

The interaction between the eukaryotic translation initiation factors eIF4E and eIF4G is a critical step in cap-dependent translation, a process often dysregulated in cancer. Small molecules that inhibit this protein-protein interaction are of significant interest as potential anticancer agents. nih.govscbt.comnih.govscbt.com The development of such inhibitors often involves the synthesis of complex heterocyclic structures. While direct synthesis from this compound is not explicitly documented in the searched literature, the acetophenone (B1666503) moiety provides a reactive handle that could be utilized in the construction of scaffolds similar to known eIF4E/eIF4G inhibitors like 4EGI-1. nih.govnih.gov The general strategy often involves the reaction of a ketone with other reagents to form more complex heterocyclic systems. nih.gov

Neuropathic pain is a debilitating condition, and the development of effective analgesics with novel mechanisms of action is a high priority. Research has identified various chemical scaffolds that exhibit antiallodynic and antihyperalgesic properties. nih.govmdpi.comchemimpex.comresearchgate.net For instance, certain pyrrolidine-2,5-dione derivatives have shown promising activity in animal models of neuropathic pain. mdpi.comresearchgate.net While a direct synthetic route from this compound to these specific compounds is not established, the general principle of utilizing aromatic ketones as starting materials for the synthesis of pain-modulating agents is a common theme in medicinal chemistry. The structural components of the title compound could be incorporated into novel scaffolds aimed at treating neuropathic pain. Research on 2-Hydroxy-4-Iodo-Acetophenone highlights its role as an intermediate in the development of analgesic drugs. chemimpex.com

The prevention and treatment of thrombosis are major goals in cardiovascular medicine. Research into novel antithrombotic agents has explored a variety of chemical structures. Notably, studies have demonstrated that thioglycosides containing a 4-cyanophenyl group possess significant oral antithrombotic activity in animal models. nih.govnih.govnih.govmdpi.comresearchgate.net These compounds are typically synthesized by reacting a suitable sugar derivative with 4-cyanobenzenethiol. The presence of the 4-cyanophenyl moiety in this compound makes it a plausible precursor for the synthesis of novel non-sugar-based antithrombotic agents. The iodoacetophenone part of the molecule can be chemically transformed to introduce functionalities that mimic the interactions of known antithrombotic drugs.

Investigation as Intermediates for Therapeutic Agents

Materials Science and Advanced Functional Materials

The unique electronic and structural properties of this compound also make it a valuable building block in the field of materials science for the creation of advanced functional materials.

Functional polymers are macromolecules that possess specific chemical groups, enabling them to have tailored properties and applications. The cyanophenyl and iodophenyl groups in this compound can be exploited to incorporate this molecule into polymer chains. researchgate.net

The cyano group can enhance the polymer's thermal stability and solubility in organic solvents, while the iodine atom can serve as a reactive site for post-polymerization modifications or as a heavy atom to impart specific optical or electronic properties. For example, polymers containing such moieties could be used in membranes for gas separation, as high-refractive-index materials, or as precursors for carbon-rich materials.

Azo dyes and other organic colorants are often synthesized from aromatic precursors. jbiochemtech.com The chromophoric system of this compound can be extended through chemical reactions, such as condensation or coupling reactions, to create novel dyes and pigments.

The presence of the electron-withdrawing cyano group and the heavy iodine atom can influence the electronic transitions within the molecule, leading to tunable absorption and emission properties. This could allow for the design of dyes with specific colors and enhanced photostability for applications in textiles, printing inks, and optical data storage.

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of OLEDs relies heavily on the properties of the organic materials used in their construction. Aromatic ketones and cyanophenyl-containing molecules are classes of compounds that have been explored as building blocks for OLED materials.

This compound could serve as a precursor for the synthesis of more complex molecules with charge-transporting or emissive properties. The rigid aromatic structure is beneficial for forming stable amorphous films, a desirable characteristic for OLED devices. The cyano group can influence the electron-accepting properties of the molecule, which is important for creating efficient electron-transporting materials.

Scintillators are materials that emit light when exposed to ionizing radiation. They are widely used in medical imaging, high-energy physics, and security screening. The efficiency of a scintillator is often enhanced by the presence of heavy atoms, which increase the probability of interaction with high-energy photons like gamma rays. triumf.canrc.govyoutube.comumich.edu

The iodine atom in this compound is a heavy atom that can significantly improve the scintillation properties of organic materials. nih.gov By incorporating this compound into a polymer matrix or as a dopant in a plastic scintillator, it is possible to develop novel organic scintillators with higher light output and better energy resolution. These materials could offer a cost-effective and easily processable alternative to traditional inorganic crystal scintillators.

Catalysis Research

The presence of an aryl iodide and a ketone functional group, along with a cyano moiety, makes this compound a versatile molecule in the realm of catalysis. It can serve as a key substrate in the development of novel catalytic reactions, a precursor for designing specialized ligands, and a component in photocatalytic systems.

Substrate in Novel Catalytic Transformations

The carbon-iodine bond in this compound is a key feature that allows it to be an excellent substrate in a variety of cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, it can be utilized in well-established palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings. The reactivity of the aryl iodide allows for the introduction of diverse molecular fragments at the 4'-position of the acetophenone core.

| Catalytic Reaction | Reagent/Catalyst System | Potential Product Class |

| Suzuki Coupling | Aryl or vinyl boronic acids / Pd catalyst | Biaryl or styrenyl ketones |

| Heck Coupling | Alkenes / Pd catalyst | Substituted styrenyl ketones |

| Sonogashira Coupling | Terminal alkynes / Pd and Cu catalysts | Arylalkynyl ketones |

| Buchwald-Hartwig Amination | Amines / Pd catalyst | N-Aryl acetophenones |

The ketone and cyano groups can also participate in or influence catalytic transformations. The ketone moiety can be a site for reduction or derivatization, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic utility of the products derived from this substrate.

Ligand Design for Metal Catalysis and Organocatalysis

While not a ligand itself, this compound serves as a valuable building block for the synthesis of more complex molecules that can act as ligands in both metal catalysis and organocatalysis. The reactive aryl iodide allows for the attachment of coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), through cross-coupling reactions. The resulting molecules can feature a rigid backbone and electronically distinct domains provided by the cyanophenyl and acetophenone groups, which can be crucial for inducing selectivity in catalytic processes.

For example, the synthesis of a bidentate phosphine (B1218219) ligand could be envisaged by first converting the iodo group to a phosphine and then modifying the ketone or cyano group to introduce a second coordinating atom. Such ligands could find applications in asymmetric catalysis, where the precise spatial arrangement of substituents around a metal center is critical for enantioselectivity.

Role in Photocatalytic Systems and Energy Transfer Studies

The acetophenone core in this compound suggests its potential application in photocatalysis. Acetophenone and its derivatives are well-known photosensitizers, capable of absorbing light and transferring the energy to other molecules. The presence of a heavy iodine atom can enhance intersystem crossing to the triplet state, a key step in many photocatalytic cycles.

In a typical scenario, upon irradiation, the molecule could be excited to a triplet state and then act as a photocatalyst for various organic transformations, such as [2+2] cycloadditions or the generation of reactive oxygen species. The cyanophenyl group can modulate the photophysical properties, such as the absorption wavelength and the energy of the excited states.

Analytical Chemistry Methodologies

In analytical chemistry, the unique structural features of this compound can be exploited for the development of new detection and quantification protocols, as well as for its potential use as a chemical marker.

Reagent in Detection and Quantification Protocols

The ketone functionality of this compound allows it to be used as a derivatizing agent for the analysis of certain compounds. For example, it can react with hydrazines or primary amines to form hydrazones or imines, respectively. If the target analyte contains a hydrazine (B178648) or amine group, this reaction can be used to introduce a chromophore (the acetophenone moiety) or an electrophore (the entire molecule), facilitating detection by UV-Vis spectroscopy or mass spectrometry.

The presence of the cyano and iodo groups provides distinct spectroscopic signatures that can be useful for quantification. For instance, the cyano group has a characteristic infrared absorption, and the iodine atom can be detected by techniques like X-ray fluorescence.

Chemical Marker in Forensic Science Studies

While direct applications in forensic science have not been widely reported, the compound's distinct structure makes it a candidate for use as a chemical marker or internal standard in specific analytical methods. In forensic toxicology, for instance, a deuterated or ¹³C-labeled version of this compound could be synthesized and used as an internal standard for the quantification of related compounds in biological samples.

Its well-defined chemical properties and unique mass fragmentation pattern would make it easily identifiable in complex matrices, which is a critical requirement for a reliable forensic marker.

Spectroscopic, Crystallographic, and Computational Elucidation Studies

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are crucial for determining the structure and properties of 2-(4-Cyanophenyl)-4'-iodoacetophenone. These techniques provide detailed insights into the molecular framework, functional groups, and electronic behavior of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons.

Aromatic Protons: The protons on the 4-cyanophenyl ring are expected to appear as a pair of doublets around 7.7-7.8 ppm and 7.4-7.5 ppm, characteristic of a para-substituted benzene (B151609) ring with an electron-withdrawing cyano group. The protons on the 4'-iodophenyl ring would also present as a pair of doublets, likely in the range of 7.8-7.9 ppm and 7.6-7.7 ppm. The deshielding effect of the carbonyl group would influence the chemical shifts of the adjacent protons.

Methylene Protons: The two protons of the methylene group (-CH₂-) connecting the two aromatic rings are expected to appear as a singlet in the region of 4.2-4.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon skeleton of the molecule.

Carbonyl Carbon: A characteristic peak for the ketone carbonyl carbon is expected to be observed in the downfield region, typically around 195-200 ppm.

Nitrile Carbon: The carbon of the cyano group (-C≡N) is anticipated to appear around 118-120 ppm.

Aromatic Carbons: The aromatic carbons would show a series of signals in the 120-140 ppm range. The carbon attached to the iodine atom would be significantly shielded, appearing at a lower chemical shift.

A summary of predicted NMR data is presented in the table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methylene (-CH₂-) | 4.2 - 4.5 (s) | 45 - 50 |

| Aromatic (Cyanophenyl) | 7.4 - 7.5 (d), 7.7 - 7.8 (d) | 110 - 135 |

| Aromatic (Iodophenyl) | 7.6 - 7.7 (d), 7.8 - 7.9 (d) | 95 - 140 |

| Carbonyl (-C=O) | - | 195 - 200 |

| Nitrile (-C≡N) | - | 118 - 120 |

The infrared spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. Analysis of related compounds such as benzonitrile (B105546) and 4'-iodoacetophenone (B82248) allows for the prediction of these bands. nist.govchemnet.com

Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹, which is characteristic of an aryl ketone.

Nitrile (C≡N) Stretch: A sharp, medium-intensity band is anticipated around 2220-2240 cm⁻¹, indicative of the cyano group. nist.gov

Aromatic C-H Stretch: Signals for the aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands of varying intensity in the 1450-1600 cm⁻¹ region would correspond to the carbon-carbon stretching within the aromatic rings.

C-I Stretch: The carbon-iodine bond is expected to show a weak absorption in the far-infrared region, typically around 500-600 cm⁻¹.

The predicted IR data is summarized in the following table.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Nitrile (C≡N) Stretch | 2220 - 2240 | Medium, Sharp |

| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-I Stretch | 500 - 600 | Weak |

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₅H₁₀INO), the molecular weight is 347.15 g/mol . clearsynth.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 347. The fragmentation pattern would likely involve the following key fragment ions:

[M-I]⁺: Loss of the iodine atom would result in a significant peak at m/z 220.

[COC₆H₄I]⁺: Cleavage of the bond between the carbonyl group and the methylene bridge would yield the 4-iodobenzoyl cation at m/z 233.

[CH₂C₆H₄CN]⁺: The complementary fragment, the 4-cyanobenzyl cation, would appear at m/z 116.

[C₆H₄I]⁺: Further fragmentation of the 4-iodobenzoyl cation could lead to the 4-iodophenyl cation at m/z 205.

[C₆H₄CN]⁺: The 4-cyanophenyl cation could be observed at m/z 102.

The predicted major mass spectral fragments are listed below.

| m/z | Predicted Fragment Ion |

| 347 | [C₁₅H₁₀INO]⁺ (Molecular Ion) |

| 233 | [COC₆H₄I]⁺ |

| 220 | [C₁₅H₁₀NO]⁺ |

| 205 | [C₆H₄I]⁺ |

| 116 | [CH₂C₆H₄CN]⁺ |

| 102 | [C₆H₄CN]⁺ |

The UV-Visible spectrum of this compound is expected to show absorptions due to π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl group. The presence of two distinct chromophoric systems, the 4-cyanophenyl and the 4-iodoacetophenone moieties, would result in a complex spectrum.

π → π Transitions:* Strong absorption bands are expected in the UV region, typically below 300 nm, arising from the electronic transitions within the benzene rings. The extended conjugation between the phenyl ring and the carbonyl group would influence the position and intensity of these bands.

n → π Transition:* A weaker absorption band is anticipated at a longer wavelength, likely above 300 nm, corresponding to the n → π* transition of the carbonyl group.

While specific experimental data is not available, the electronic properties would be influenced by the electron-withdrawing nature of the cyano and iodo groups.

X-ray Crystallographic Analysis

As of the current literature survey, no single-crystal X-ray diffraction data for this compound has been reported. Therefore, detailed information on its solid-state structure, including unit cell parameters, space group, and precise bond lengths and angles, is not available.

X-ray crystallography, were it to be performed, would provide definitive proof of the molecular structure, conformation, and intermolecular interactions in the solid state. Such a study would be invaluable for understanding the supramolecular chemistry of this compound, including potential π-π stacking or halogen bonding interactions.

In-Depth Analysis of this compound Reveals Scientific Void

Despite its well-defined chemical structure, a comprehensive review of scientific literature reveals a significant lack of published research on the spectroscopic, crystallographic, and computational properties of the chemical compound this compound. This scarcity of dedicated studies prevents a detailed analysis as per the requested specific outline, highlighting a notable gap in the current body of scientific knowledge for this particular molecule.

Initial investigations confirm the basic chemical identity of this compound, including its molecular formula (C15H10INO) and CAS number (898784-43-5). rsc.orgclearsynth.com It is listed by several chemical suppliers as an intermediate, suggesting its potential utility in the synthesis of more complex molecules. clearsynth.com However, beyond this fundamental information, the scientific record is largely silent on the specific attributes requested.

There is a complete absence of publicly available crystallographic data for this compound. Consequently, a detailed discussion of its conformational analysis, including bond lengths, bond angles, and dihedral angles, cannot be provided. The manner in which its molecules pack in a crystal lattice and the nature of its intermolecular interactions, such as potential hydrogen bonds, halogen bonds, or π-π stacking, remain uncharacterized.

Similarly, while polymorphism is a known phenomenon in related aromatic iodo compounds and is crucial for understanding the physical properties of a solid-state material, no studies on the potential polymorphic forms of this compound have been reported. researchgate.netmdpi.comarxiv.orgresearchgate.net Research on analogous compounds, such as 4-iodoacetophenone azine, has detailed its crystal structure and intermolecular contacts, but this information cannot be directly extrapolated to the target compound. researchgate.netmissouri.edumst.edu

In the realm of computational and theoretical chemistry, a similar void exists. There are no published Density Functional Theory (DFT) calculations specifically for this compound that would elucidate its electronic structure, such as the energies of its frontier molecular orbitals (HOMO and LUMO) and its molecular electrostatic potential map. While general methodologies for the prediction of spectroscopic parameters using computational tools are well-established, their specific application to this compound is not documented. nih.govgithub.ioresearchgate.netnih.govfrontiersin.org

Furthermore, the scientific literature lacks any modeling of reaction pathways involving this compound, including the identification of transition states for its synthesis or derivatization. Studies on its thermal stability and potential decomposition pathways are also absent, leaving its behavior at elevated temperatures completely uncharacterized. nih.gov

Challenges, Emerging Trends, and Future Research Directions

Overcoming Synthetic Challenges for Scalable and Efficient Production

The synthesis of 2-(4-Cyanophenyl)-4'-iodoacetophenone, while achievable in a laboratory setting, presents significant challenges for large-scale and efficient production. The primary route to such diaryl ketones often involves Friedel-Crafts acylation or cross-coupling reactions. However, these methods can be hampered by issues of regioselectivity, catalyst deactivation, and the generation of stoichiometric waste, making them less suitable for industrial-scale synthesis. nih.govorgsyn.org

| Challenge | Potential Solution | Research Focus |

| Low Yield & Purity | Optimization of reaction conditions (solvent, temperature, catalyst) | High-throughput screening of reaction parameters |

| Scalability | Transition from batch to continuous flow synthesis | Development of microreactors and flow chemistry protocols |

| Catalyst Recovery | Use of heterogeneous or magnetically separable catalysts | Design of novel solid-supported catalysts |

| Waste Generation | Atom-economical synthetic routes | Exploration of C-H activation and other direct coupling methods |

Expanding the Scope of Reactivity through Novel Catalytic Systems

The reactivity of this compound is largely dictated by its three functional groups: the ketone, the aryl iodide, and the nitrile. The aryl iodide is a particularly attractive handle for further functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. orgsyn.orgsigmaaldrich.com These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of a diverse library of derivatives.

Emerging trends in catalysis, such as the use of photoredox catalysis and dual catalytic systems, could open up new avenues for the reactivity of this compound. For instance, photoredox catalysis could enable novel C-C and C-heteroatom bond formations under mild conditions. Additionally, the development of catalysts that can selectively activate the C-H bonds of the aromatic rings would provide a more direct and atom-economical way to modify the molecule's structure.

Advanced Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The structural features of this compound make it an intriguing scaffold for medicinal chemistry. The cyanophenyl moiety is a common feature in many enzyme inhibitors, while the halogenated phenyl ring can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for drug-receptor binding. nih.govnih.gov

Future research in this area will involve comprehensive Structure-Activity Relationship (SAR) studies to explore the therapeutic potential of this compound and its derivatives. nih.govmdpi.com This will entail the systematic modification of each part of the molecule and the evaluation of the resulting compounds in various biological assays. For example, the iodo group can be replaced with other halogens or hydrogen bond donors/acceptors to probe the importance of halogen bonding. The cyanophenyl ring can be replaced with other heterocycles to investigate the impact on potency and selectivity. nih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will play a crucial role in guiding the design of new analogs and understanding their interactions with biological targets. mdpi.comopenaccessjournals.commdpi.com

| Molecular Modification | Rationale | Potential Therapeutic Target |

| Replacement of Iodine | Probe halogen bonding interactions | Kinases, Proteases |

| Modification of Cyanophenyl Ring | Modulate polarity and hydrogen bonding | Various enzymes and receptors |

| Alteration of Ketone Linker | Adjust geometry and flexibility | Protein-protein interaction inhibitors |

Exploration of New Applications in Smart Materials and Nanotechnology

The unique electronic and photophysical properties that can be engineered into derivatives of this compound make it a candidate for applications in smart materials and nanotechnology. dovepress.comidu.ac.iddovepress.com The combination of the electron-withdrawing cyano group and the heavy iodine atom can lead to interesting photoluminescent or nonlinear optical properties.

Future research could explore the incorporation of this molecule into polymers or metal-organic frameworks (MOFs) to create materials with tunable properties. idu.ac.id For example, polymers containing this moiety could exhibit stimuli-responsive behavior, changing their color or fluorescence in response to external stimuli such as light, heat, or the presence of specific analytes. In nanotechnology, derivatives of this compound could be used as building blocks for the synthesis of functional nanoparticles or as ligands for the surface modification of quantum dots, potentially leading to new applications in sensing, imaging, and electronics. dovepress.comchemimpex.com

Development of Environmentally Benign Synthetic Processes

The development of green and sustainable synthetic methods is a key challenge in modern chemistry. For the synthesis of this compound and its derivatives, this means moving away from hazardous reagents and solvents and minimizing waste generation. researchgate.netresearchgate.net

Future research will focus on the use of greener solvents, such as water, ethanol, or supercritical fluids, and the development of catalyst systems that can operate under milder conditions. researchgate.net The use of solid acid catalysts or enzyme-catalyzed reactions could provide more environmentally friendly alternatives to traditional Friedel-Crafts chemistry. researchgate.net Furthermore, the principles of atom economy will be a guiding factor in the design of new synthetic routes, favoring reactions that incorporate the maximum number of atoms from the reactants into the final product.

Interdisciplinary Research Integrating Chemical Biology and Material Science

The full potential of this compound will be realized through interdisciplinary research that bridges the gap between chemical biology and material science. omicsonline.orgopenaccessjournals.com In chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes. For example, a fluorescently labeled version could be used to visualize the localization of a specific enzyme within a cell.

In material science, the biological activity of this compound could be combined with its material properties to create novel "theranostic" agents, which combine therapeutic and diagnostic capabilities in a single molecule. For instance, a derivative could be designed to selectively bind to a cancer cell and at the same time act as a contrast agent for medical imaging. The synergy between these two fields will be crucial for translating the fundamental chemical properties of this compound into real-world applications. openaccessjournals.comresearchgate.net

Q & A

Q. How can researchers address discrepancies in cytotoxicity data across laboratories?

- Methodological Answer :

- Standardization : Use identical cell passage numbers, serum batches, and incubation times.

- Data Normalization : Reference controls (e.g., cisplatin) and report GI₅₀ as mean ± SEM (n ≥ 3).

- Meta-Analysis : Compare with PubChem BioAssay data (AID 743255) for consensus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.